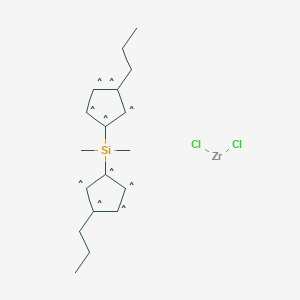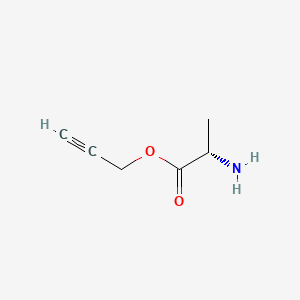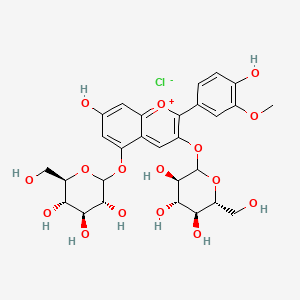
4-(6-imino-7H-purin-3-yl)benzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-imino-7H-purin-3-yl)benzene-1,2-diol is an organic compound that features a purine derivative attached to a benzene ring with two hydroxyl groups. This compound is of interest due to its unique structure, which combines the properties of purines and phenols, making it relevant in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-imino-7H-purin-3-yl)benzene-1,2-diol typically involves the following steps:
Formation of the Purine Derivative: The purine moiety can be synthesized through a series of reactions starting from simple precursors like formamide and glycine, leading to the formation of 6-imino-7H-purine.
Coupling with Benzene-1,2-diol: The purine derivative is then coupled with benzene-1,2-diol through a nucleophilic substitution reaction. This step often requires a catalyst such as palladium on carbon and a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors where the purine derivative and benzene-1,2-diol are combined under controlled conditions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(6-imino-7H-purin-3-yl)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The imino group in the purine moiety can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of quinones.
Reduction: Conversion to amine derivatives.
Substitution: Halogenated benzene derivatives.
科学的研究の応用
4-(6-imino-7H-purin-3-yl)benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 4-(6-imino-7H-purin-3-yl)benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The hydroxyl groups on the benzene ring and the imino group in the purine moiety play crucial roles in these interactions.
類似化合物との比較
Similar Compounds
Benzene-1,2-diol (Catechol): A simple dihydroxybenzene compound.
6-imino-7H-purine: A purine derivative without the benzene ring attachment.
4-(6-amino-7H-purin-3-yl)benzene-1,2-diol: A similar compound with an amino group instead of an imino group.
Uniqueness
4-(6-imino-7H-purin-3-yl)benzene-1,2-diol is unique due to its combined structure of a purine derivative and a dihydroxybenzene. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
特性
分子式 |
C11H9N5O2 |
|---|---|
分子量 |
243.22 g/mol |
IUPAC名 |
4-(6-imino-7H-purin-3-yl)benzene-1,2-diol |
InChI |
InChI=1S/C11H9N5O2/c12-10-9-11(14-4-13-9)16(5-15-10)6-1-2-7(17)8(18)3-6/h1-5,12,17-18H,(H,13,14) |
InChIキー |
FWAVGVLPRYLCGM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N2C=NC(=N)C3=C2N=CN3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Naphthalenepropanoicacid,b-[2-[[2-(8-azaspiro[4.5]dec-8-ylcarbonyl)-4,6-dimethylphenyl]amino]-2-oxoethyl]-,(br)-](/img/structure/B13831282.png)
![(1R,4R)-2-(naphthalen-2-ylmethyl)-2,5-diazabicyclo[2.2.1]heptane bis(2,2,2-trifluoroacetate)](/img/structure/B13831284.png)




![4-Chloro-7-methyl-1-(trifluoromethyl)quinolino[2,3-b]quinolin-12-amine](/img/structure/B13831326.png)


![(2R)-2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide](/img/structure/B13831349.png)


![(3S,7R)-5-hydroxytricyclo[5.3.1.03,8]undecan-10-one;hydrochloride](/img/structure/B13831367.png)
